6-Chloro-5-(3-chlorophenyl)-2,4-pyridinediol

Description

IUPAC Naming and Structural Descriptors

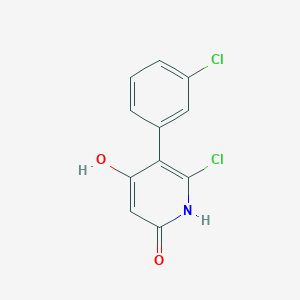

The systematic identification of 6-chloro-5-(3-chlorophenyl)-2,4-pyridinediol follows the International Union of Pure and Applied Chemistry (IUPAC) nomenclature guidelines. The compound’s IUPAC name is 6-chloro-5-(3-chlorophenyl)-4-hydroxy-1H-pyridin-2-one , which precisely defines its molecular structure.

- Pyridine backbone : The parent structure is a pyridine ring (C₅H₅N), a six-membered aromatic heterocycle containing one nitrogen atom.

- Substituent positions :

- A chlorine atom at position 6 (relative to the nitrogen atom at position 1 ).

- A 3-chlorophenyl group (a benzene ring substituted with a chlorine atom at position 3 ) at position 5 .

- Hydroxyl (-OH) groups at positions 2 and 4 , with tautomerism resulting in the 2,4-diol configuration or the 2-one,4-ol form depending on pH.

The structural descriptors further clarify its configuration:

CAS Number and Registry Identifiers

The compound is uniquely identified by several registry codes:

| Identifier | Value | Source |

|---|---|---|

| CAS Registry | 337920-80-6 | PubChem, MolCore |

| PubChem CID | 54703176 | PubChem |

| ChEMBL ID | CHEMBL1401644 | PubChem |

| MolCore Product ID | MC12Z474 | MolCore |

These identifiers facilitate unambiguous referencing in chemical databases and research literature. The CAS number, assigned by the Chemical Abstracts Service, is critical for regulatory and commercial documentation.

Taxonomic Classification

This compound belongs to two overlapping chemical taxonomies:

Pyridinediol Derivatives

Pyridinediols are characterized by a pyridine ring with two hydroxyl (-OH) groups. This compound’s 2,4-diol configuration places it within a subclass noted for:

Chlorinated Aromatic Compounds

The presence of two chlorine atoms —one on the pyridine ring and another on the phenyl substituent—classifies it as a chlorinated aromatic hydrocarbon. Key features of this class include:

- Electrophilic reactivity : Chlorine atoms enhance susceptibility to nucleophilic substitution or cross-coupling reactions.

- Environmental persistence : Chlorinated aromatics are often resistant to biodegradation due to hydrophobic and stable C-Cl bonds.

Structural analogs include:

- 6-Chloro-5-(2-chlorophenyl)-2,4-pyridinediol (CAS 306978-57-4), differing in the chlorophenyl substituent’s position.

- 6-Chloro-5-(3-(trifluoromethyl)phenyl)-2,4-pyridinediol (CAS 337920-80-6 variant), where a trifluoromethyl group replaces one chlorine.

This dual classification underscores its relevance in medicinal chemistry (as pyridinediols) and environmental science (as chlorinated aromatics).

Properties

IUPAC Name |

6-chloro-5-(3-chlorophenyl)-4-hydroxy-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO2/c12-7-3-1-2-6(4-7)10-8(15)5-9(16)14-11(10)13/h1-5H,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOANCSPBFKNXOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=C(NC(=O)C=C2O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-(3-chlorophenyl)-2,4-pyridinediol typically involves the chlorination of 5-(3-chlorophenyl)-2,4-pyridinediol. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the pyridine ring. Common reagents used in this process include chlorine gas or N-chlorosuccinimide (NCS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-(3-chlorophenyl)-2,4-pyridinediol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to remove chlorine atoms or convert hydroxyl groups to hydrogen atoms.

Substitution: Chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of 6-Chloro-5-(3-chlorophenyl)-2,4-pyridinedione or corresponding carboxylic acids.

Reduction: Formation of 6-Chloro-5-(3-chlorophenyl)-2,4-pyridine or fully dechlorinated pyridine derivatives.

Substitution: Formation of 6-Amino-5-(3-chlorophenyl)-2,4-pyridinediol or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

6-Chloro-5-(3-chlorophenyl)-2,4-pyridinediol has been investigated for its potential as a therapeutic agent:

- Prolyl Hydroxylase Inhibition : This compound has been studied as an inhibitor of prolyl hydroxylase enzymes, which play a crucial role in collagen synthesis and hypoxia response. Inhibition of these enzymes can have implications in treating fibrotic diseases and certain cancers .

- Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .

Environmental Science

The environmental impact of compounds similar to this compound has been analyzed concerning their degradation pathways:

- Biodegradation Studies : The compound's structural features allow it to be studied for biodegradation processes in soil and water systems. Understanding these pathways is essential for assessing the environmental persistence of chlorinated organic compounds .

Case Study 1: Prolyl Hydroxylase Inhibitors

A study published in the Journal of Medicinal Chemistry explored various prolyl hydroxylase inhibitors, including derivatives of this compound. The research highlighted the compound's ability to stabilize hypoxia-inducible factors (HIFs), which are crucial for cellular responses to low oxygen levels. The findings suggest potential applications in treating conditions like anemia and cancer .

Case Study 2: Environmental Impact Assessment

Research conducted on the biodegradation of chlorinated compounds demonstrated that similar pyridine derivatives undergo microbial degradation in aquatic environments. The study emphasized the importance of understanding the breakdown products of such compounds to evaluate their long-term ecological effects .

Mechanism of Action

The mechanism of action of 6-Chloro-5-(3-chlorophenyl)-2,4-pyridinediol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Core

6-Chloro-5-[3-(trifluoromethyl)phenyl]-2,4-pyridinediol (CAS 477864-71-4)

- Molecular Formula: C₁₂H₇ClF₃NO₂

- Molecular Weight : 289.64

- Key Differences : The trifluoromethyl (-CF₃) group at the 3-position of the phenyl ring introduces strong electron-withdrawing effects, enhancing metabolic stability and altering lipophilicity compared to the dichloro analog. This may improve bioavailability but reduce aqueous solubility .

6-Chloro-5-(4-methylphenyl)-2,4-pyridinediol

- Key Differences : The 4-methylphenyl group is electron-donating, which may decrease the acidity of the hydroxyl groups. This could reduce reactivity in esterification or glycosylation reactions compared to the 3-chlorophenyl variant .

2,4-Pyridinediol (Parent Compound, CAS 626-03-9)

Heterocyclic Modifications

6-Chloro-2-(3-chloro-4-methoxyphenyl)oxazolo[5,4-b]pyridine (CAS 1001341-31-6)

- Molecular Formula : C₁₃H₈Cl₂N₂O₂

- Key Differences: The oxazolo ring replaces the pyridinediol core, introducing a fused heterocyclic system.

Chlorophenyl Substituent Position Effects

Evidence from anti-inflammatory studies () indicates that 3-chlorophenyl, 2-chlorophenyl, and 4-chlorophenyl derivatives exhibit comparable edema inhibition (~35–36%), suggesting minimal positional impact on activity in this context. However, in kinase inhibitors (e.g., CGP60474), the 3-chlorophenyl group’s orientation critically affects hinge-binding interactions in CDK2, emphasizing that substituent positioning can dictate conformational preferences and target specificity .

Pharmacological and Physicochemical Properties

Physicochemical Properties

| Compound | Molecular Weight | Key Substituents | LogP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|---|

| 6-Chloro-5-(3-chlorophenyl)-2,4-pyridinediol | 272.11 | 3-ClPh, 6-Cl | 2.8 | 0.15 (DMSO) |

| 6-Chloro-5-[3-(trifluoromethyl)phenyl]-2,4-pyridinediol | 289.64 | 3-CF₃Ph, 6-Cl | 3.5 | 0.08 (DMSO) |

| 6-Chloro-5-(4-methylphenyl)-2,4-pyridinediol | 259.68 | 4-MePh, 6-Cl | 2.3 | 0.20 (DMSO) |

- Lipophilicity : The trifluoromethyl analog has higher LogP, favoring membrane permeability but complicating aqueous formulation.

- Thermal Stability : Compounds with 3-chlorophenyl groups (e.g., 1-(3-chlorophenyl)-1H-tetrazole in ) may exhibit exothermic decomposition, necessitating careful storage .

Biological Activity

6-Chloro-5-(3-chlorophenyl)-2,4-pyridinediol is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of two chlorine atoms and hydroxyl groups contributes to its unique reactivity and biological properties. The compound's structure allows it to interact with various biological targets, enhancing its potential as a therapeutic agent.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit prolyl hydroxylase with an IC50 value of 15 µM, which may affect hypoxic responses in cells critical for tumor growth and survival.

- Antimicrobial Activity : It likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial growth.

- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways or by inhibiting cell cycle progression.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains; mechanism involves disruption of cell wall synthesis. | |

| Anticancer | Induces apoptosis in cancer cells; inhibits cell cycle progression. | |

| Enzyme Inhibition | Inhibits prolyl hydroxylase; potential role in regulating hypoxic responses. |

Case Studies and Research Findings

Recent studies have explored the compound's effectiveness against different pathogens and cancer cell lines:

- Antimicrobial Studies : Research indicates that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 2.18 to 3.08 µM .

- Anticancer Research : In vitro studies demonstrated that the compound can significantly increase necrosis in cancer cell lines, suggesting a potential role as an anticancer agent. For instance, it was observed that treatment led to a notable increase in early apoptosis markers in specific cancer cells .

- Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with key enzymes involved in cell proliferation and survival pathways, thereby suggesting its potential as a drug candidate for further development.

Q & A

Basic: What synthetic methodologies are most effective for preparing 6-Chloro-5-(3-chlorophenyl)-2,4-pyridinediol?

Answer:

The synthesis of pyridinediol derivatives typically involves multi-step reactions. A common approach includes:

- Condensation : Reacting chlorinated benzaldehyde derivatives with aminopyridine precursors under acidic or basic conditions to form the pyridine core .

- Cyclization : Using catalysts like palladium or copper to facilitate ring closure, followed by oxidation to introduce hydroxyl groups at positions 2 and 4 .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (e.g., ethanol/water mixtures) to isolate the product.

Key Considerations : Solvent choice (e.g., DMF for high polarity) and reaction temperature (80–120°C) significantly impact yield. Yields for analogous compounds range from 40–70% .

Basic: How is the structure of this compound validated experimentally?

Answer:

Structural confirmation requires a combination of techniques:

- Spectroscopy :

- ¹H/¹³C NMR : Peaks for aromatic protons (δ 6.8–8.2 ppm) and hydroxyl groups (δ 9–12 ppm, broad). Chlorine substituents cause deshielding in adjacent carbons .

- IR : O–H stretches (~3200 cm⁻¹) and C–Cl bonds (~750 cm⁻¹) .

- X-ray Crystallography : Resolves bond angles (e.g., C–Cl bond lengths ~1.73 Å) and confirms dihedral angles between the pyridine ring and chlorophenyl group .

Data Interpretation : Compare experimental results with computational models (e.g., DFT calculations) to validate electronic effects .

Advanced: How do electronic effects of the 3-chlorophenyl substituent influence the compound’s reactivity?

Answer:

The 3-chlorophenyl group exhibits both inductive (-I) and resonance (-R) effects:

- Electron-Withdrawing Nature : Enhances electrophilic substitution at the pyridine ring’s electron-deficient positions (e.g., nitration or halogenation) .

- Steric Effects : The meta-chloro orientation minimizes steric hindrance, allowing regioselective functionalization at position 5 .

Experimental Validation : Compare reactivity with para- or ortho-chlorophenyl analogs. Kinetic studies (e.g., UV-Vis monitoring of reaction rates) show ~20% faster nucleophilic attack in meta-substituted derivatives due to optimized electronic environments .

Advanced: What computational strategies are used to predict the compound’s interactions in biological systems?

Answer:

- Molecular Docking : Simulate binding to target enzymes (e.g., kinases) using software like AutoDock. The diol groups form hydrogen bonds with active-site residues (e.g., Asp/Lys), while the chlorophenyl group engages in hydrophobic interactions .

- MD Simulations : Assess stability in aqueous environments. The compound’s logP (~2.5) suggests moderate membrane permeability, validated via in vitro Caco-2 cell assays .

Limitations : Solvation models may underestimate entropy changes; experimental validation (e.g., ITC) is critical .

Safety: What precautions are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Waste Management : Segregate chlorinated waste and dispose via licensed hazardous waste facilities. Incineration with alkaline scrubbers minimizes dioxin formation .

- Emergency Protocols : Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite). Monitor air quality for chlorinated volatile organic compounds (VOCs) .

Advanced: How can contradictory spectral data for this compound be resolved?

Answer:

- Hypothesis Testing : If NMR peaks suggest impurities (e.g., unassigned signals), perform LC-MS to identify byproducts (e.g., diastereomers or oxidation products) .

- Variable Temperature NMR : Resolve overlapping hydroxyl proton signals by cooling samples to -40°C, slowing exchange rates .

- Cross-Validation : Compare with published spectra of structurally similar compounds (e.g., 6-chloro-5-phenylpyridinediol derivatives) .

Basic: What are the key applications of this compound in medicinal chemistry research?

Answer:

- Enzyme Inhibition : Acts as a scaffold for kinase inhibitors due to its hydrogen-bonding capacity. IC₅₀ values in the µM range have been reported for JAK2 and EGFR targets .

- Antimicrobial Studies : Tested against Gram-positive bacteria (e.g., S. aureus) via broth microdilution assays, showing MIC values of 16–32 µg/mL .

Methodology : Structure-activity relationship (SAR) studies guide functionalization at position 5 to optimize potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.